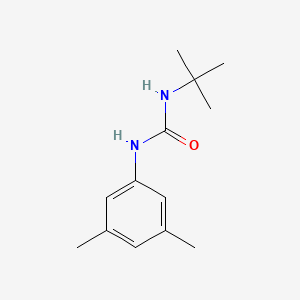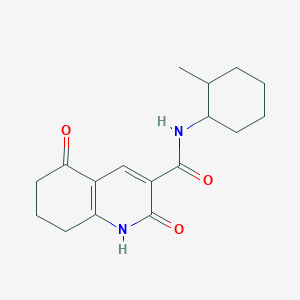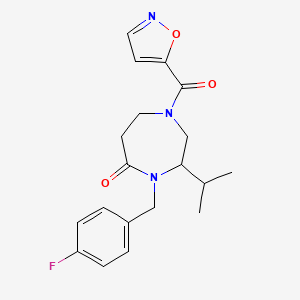
2-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-isoindole-1,3(2H)-dione, also known as Tinuvin 770, is a UV stabilizer that is widely used in various industrial applications. It is a highly effective antioxidant and prevents the degradation of polymers, plastics, and other materials caused by exposure to UV radiation. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of Tinuvin 770 in various scientific research fields.
作用机制
The mechanism of action of 2-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-isoindole-1,3(2H)-dione 770 involves the absorption of UV radiation and subsequent conversion of the absorbed energy into heat. It acts as a free radical scavenger and prevents the formation of reactive oxygen species, which can cause oxidative damage to the materials. This compound 770 also inhibits the degradation of polymers by quenching the excited states of the chromophores responsible for UV absorption.
Biochemical and Physiological Effects:
This compound 770 has been found to have minimal toxicity and is considered safe for use in various applications. It is not absorbed by the skin and does not penetrate the blood-brain barrier. However, there is limited information available on its biochemical and physiological effects.
实验室实验的优点和局限性
The advantages of using 2-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-isoindole-1,3(2H)-dione 770 in lab experiments include its high efficiency, stability, and ease of use. It can be easily incorporated into various materials and does not require any special handling or storage conditions. However, its limitations include its limited solubility in water and certain organic solvents, which can affect its effectiveness in some applications.
未来方向
There are several future directions for research on 2-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-isoindole-1,3(2H)-dione 770. One potential area of study is its use as a photostabilizer in food packaging materials, where it can help prevent the degradation of nutrients and improve the shelf life of food products. Another area of research is its potential applications in the field of biomedicine, where it can be used as a drug delivery vehicle or as a therapeutic agent for the treatment of various diseases. Moreover, further studies are needed to understand its biochemical and physiological effects and to explore its potential toxicity in different applications.
合成方法
The synthesis of 2-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-isoindole-1,3(2H)-dione 770 involves the condensation of 2,4,6-trimethylbenzaldehyde with 2,2,6,6-tetramethylpiperidine in the presence of a Lewis acid catalyst. The resulting product is then treated with phthalic anhydride to form the final compound. The synthesis process is relatively simple and can be easily scaled up for industrial production.
科学研究应用
2-(2,2,6,6-tetramethyl-4-piperidinyl)-1H-isoindole-1,3(2H)-dione 770 has been extensively studied for its potential applications in various scientific research fields. It has been found to be an effective antioxidant and UV stabilizer in polymers, plastics, and other materials. It has also been used as a photostabilizer in cosmetics, pharmaceuticals, and food packaging materials. Moreover, this compound 770 has been shown to have potential applications in the field of organic electronics, where it can be used as a hole-transporting material in organic solar cells and light-emitting diodes.
属性
IUPAC Name |
2-(2,2,6,6-tetramethylpiperidin-4-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-16(2)9-11(10-17(3,4)18-16)19-14(20)12-7-5-6-8-13(12)15(19)21/h5-8,11,18H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQORDDHOLOZOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone](/img/structure/B5342991.png)
![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5342999.png)


![4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343044.png)

![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-(2-oxo-1-pyrrolidinyl)propanamide dihydrochloride](/img/structure/B5343052.png)
![ethyl 2-[3-bromo-4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5343067.png)
![2-ethyl-1-[(2-methoxyphenyl)acetyl]piperidine](/img/structure/B5343068.png)
![3-(1-azepanyl)-2-[(4-chlorophenyl)hydrazono]-3-iminopropanenitrile](/img/structure/B5343070.png)
![N-({1-[(1-isopropyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methyl)thiophene-3-carboxamide](/img/structure/B5343074.png)
![5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}quinoxaline](/img/structure/B5343077.png)